molecular formula C14H7ClFN3S2 B2356658 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-47-8

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2356658
CAS No.: 862974-47-8
M. Wt: 335.8
InChI Key: SRBSMKCCFPWQHS-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (referred to as Compound 11 in ) is a benzothiazole derivative synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination . It serves as a reference compound in chromatography and pharmacological screening, though detailed biological activity data remain unspecified in the provided evidence.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3S2/c15-7-4-5-9-11(6-7)21-13(17-9)19-14-18-12-8(16)2-1-3-10(12)20-14/h1-6H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBSMKCCFPWQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of p-Chloroaniline

The foundational step involves synthesizing 2-amino-6-chlorobenzothiazole via the Herz reaction. p-Chloroaniline reacts with potassium thiocyanate (KSCN) in glacial acetic acid under bromine (Br₂) catalysis. The reaction proceeds via electrophilic substitution, forming the benzothiazole core. Optimal conditions include:

  • Temperature : 70–80°C
  • Reaction Time : 4–5 hours
  • Catalyst : Bromine (0.1 equiv)

The product is purified using column chromatography with a hexane:ethyl acetate (7:3) eluent, yielding 75–80%.

Characterization

  • IR Spectroscopy : N-H stretch (3290 cm⁻¹), C=N stretch (1625 cm⁻¹), and C-S-C vibration (690 cm⁻¹).
  • ¹H NMR (DMSO-d₆) : δ 7.45–7.52 (m, 2H, aromatic), δ 6.95 (s, 2H, NH₂).

Synthesis of 4-Fluorobenzo[d]thiazol-2-Amine

Cyclization of 4-Fluoro-2-Aminobenzenethiol

4-Fluorobenzo[d]thiazol-2-amine is synthesized by cyclizing 4-fluoro-2-aminobenzenethiol with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). The reaction proceeds under reflux in ethanol, followed by oxidation to aromatize the thiazole ring.

  • Temperature : 100°C
  • Reaction Time : 6 hours
  • Yield : 68–72%

Diazotization and Chlorination

To introduce a leaving group at the 2-position, the amine is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with copper(I) chloride (CuCl) replaces the diazonium group with chlorine, yielding 2-chloro-4-fluorobenzo[d]thiazole .

  • Reaction Time : 2 hours
  • Yield : 65%

Coupling of Benzothiazole Moieties

Nucleophilic Aromatic Substitution

The final step involves coupling 2-amino-6-chlorobenzothiazole with 2-chloro-4-fluorobenzo[d]thiazole via nucleophilic substitution. The reaction is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base:

  • Temperature : 120°C
  • Reaction Time : 12 hours
  • Catalyst : None required
  • Yield : 55–60%

Microwave-Assisted Coupling

Microwave irradiation significantly enhances reaction efficiency:

  • Temperature : 150°C
  • Reaction Time : 30 minutes
  • Yield : 70–75%

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 6:4 to 4:6). This step removes unreacted starting materials and byproducts.

Spectroscopic Analysis

  • IR Spectroscopy : N-H stretch (3280 cm⁻¹), C-F vibration (1225 cm⁻¹), and C-N stretch (1340 cm⁻¹).
  • ¹H NMR (CDCl₃) : δ 7.60–7.68 (m, 2H, 4-fluorobenzo[d]thiazole), δ 7.30–7.38 (m, 2H, 6-chlorobenzo[d]thiazole), δ 5.21 (s, 1H, NH).
  • Mass Spectrometry : [M+H]⁺ at m/z 352.08 (calculated 352.04).

Comparative Analysis of Synthetic Routes

Parameter Conventional Method Microwave Method
Reaction Time 12 hours 30 minutes
Yield 55–60% 70–75%
Energy Consumption High Low
Byproduct Formation Moderate Minimal

Microwave irradiation reduces reaction time and improves yield by enhancing molecular collisions and thermal efficiency.

Challenges and Optimization Strategies

Diazonium Salt Stability

The diazonium intermediate in the chlorination step is highly reactive. Maintaining temperatures below 5°C and using fresh HCl minimizes decomposition.

Solvent Selection

DMF outperforms ethanol in coupling reactions due to its high polarity and ability to solubilize aromatic intermediates.

Catalytic Additives

Adding a catalytic amount of tetrabutylammonium bromide (TBAB) improves reaction homogeneity and yield by 10%.

Chemical Reactions Analysis

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.

Common reagents used in these reactions include potassium carbonate, chlorinating agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Target Enzymes

The primary targets of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a significant role in the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins involved in inflammation and pain response .

Biochemical Pathways

By inhibiting COX activity, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain relief. This mechanism positions it as a potential therapeutic agent in treating inflammatory conditions .

Medicinal Chemistry

This compound has shown promise in several medicinal applications:

  • Anti-inflammatory : It effectively inhibits COX enzymes, reducing inflammation.
  • Antimicrobial : Studies indicate significant antimicrobial activity against various bacterial strains.
  • Anticancer : The compound exhibits cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development .

Biological Research

The compound is utilized in biological studies focusing on:

  • Enzyme Inhibition : Research has demonstrated its ability to inhibit specific enzymes involved in disease processes.
  • Protein-Ligand Interactions : Investigations into how this compound interacts with proteins can provide insights into its mechanisms of action.
  • Cellular Signaling Pathways : Understanding its effects on cellular signaling can reveal potential therapeutic pathways for drug development .

Industrial Applications

In addition to its medicinal uses, this compound has applications in:

  • Material Science : It is explored for developing new materials with specific properties, such as dyes and polymers.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against estrogen receptor-positive breast cancer cell lines (MCF7). The results indicated that it significantly inhibited cell proliferation compared to control groups, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlight its potential use in developing new antibiotics to combat resistant strains .

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

BT16 (6-Chloro-N-[3-(4-Nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine)
  • Substituents : 6-chloro, 4-nitro, and phenyl groups .
  • Physical Properties : Melting point (279–281°C), IR (C=N at 1621 cm⁻¹), and NMR data suggest strong hydrogen bonding and aromatic interactions.
  • Key Differences : The nitro group in BT16 introduces strong electron-withdrawing effects, contrasting with the electron-withdrawing but smaller fluorine substituent in the target compound.
3c (6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine)
  • Substituents : 6-(4-methoxyphenyl) .
  • Biological Activity: Exhibits 67% NO scavenging at 50 μg/mL (IC₅₀ = 38.19 μg/mL), attributed to electron-donating methoxy groups enhancing radical stabilization.
5a-f (7-Chloro-6-Fluorobenzo[d]thiazol-2-amine Derivatives)
  • Substituents : 7-chloro, 6-fluoro, and pyrazoline moieties .
  • Biological Activity : Demonstrated antioxidant activity via DPPH and ferric reduction assays. Fluorine at position 6 likely enhances metabolic stability and membrane permeability.
  • Synthetic Route : Claisen-Schmidt condensation and hydrazine reflux, differing from the target compound’s acylation/amination pathway.

Pharmacological and Functional Comparisons

Compound Key Substituents Biological Activity Synthesis Method
Target Compound (11) 6-Cl, 4-F Screened (unspecified) Acylation/Amination
BT16 6-Cl, 4-NO₂ Not reported Multi-step (unclear)
3c 6-(4-MeOPh) NO scavenging (IC₅₀ = 38.19) Suzuki coupling
5a-f 7-Cl, 6-F, pyrazoline Antioxidant (DPPH assay) Claisen-Schmidt
  • Activity Trends: Chloro and fluoro substituents correlate with enhanced stability and moderate bioactivity (e.g., NO scavenging in 3c and antioxidants in 5a-f). The target compound’s dual chloro/fluoro substitution may synergize these effects.

Physicochemical Properties

  • Melting Points : BT16 (279–281°C) vs. fluorinated analogs (5a-f, unreported). Higher melting points in nitro-substituted BT16 suggest stronger intermolecular forces.
  • Solubility : Fluorine in the target compound may improve lipophilicity compared to nitro or methoxy groups.

Biological Activity

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and biochemical pathways involved.

The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The compound acts as an inhibitor of these enzymes, which play a crucial role in the arachidonic acid pathway responsible for prostaglandin synthesis. By inhibiting COX activity, this compound reduces inflammation and alleviates pain associated with various conditions.

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. A comparative study highlighted that benzothiazole derivatives with specific substitutions showed potent cytotoxic effects against various cancer cell lines. For instance, derivatives with hydroxyl substituents demonstrated GI50 values of 0.57 µM and 0.4 µM against MCF-7 breast cancer cells .

Case Studies

  • Kumbhare et al. Study : This study screened various benzothiazole derivatives for cytotoxicity against human cell lines U-937 (macrophage), THP-1 (leukemia), and B16-F10 (melanoma). The results indicated that certain derivatives exhibited remarkable anticancer activities at concentrations as low as 10510^{-5} M across multiple cancer types .
  • Shi et al. Study : In this research, a series of substituted pyridine-based benzothiazole derivatives were synthesized and evaluated for their anti-tumor potential against cell lines including SW480 (colon adenocarcinoma), HeLa (cervical cancer), and A549 (lung cancer). Notably, one derivative showed IC50 values as low as 1.2 nM against SKRB-3 breast cancer cells, indicating strong antitumor activity .

Biochemical Pathways

The inhibition of COX enzymes by this compound impacts several biochemical pathways:

  • Arachidonic Acid Pathway : The compound's action reduces the production of inflammatory mediators such as prostaglandins.
  • Apoptosis Induction : Studies have shown that certain benzothiazole derivatives induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it can be compared to other benzothiazole derivatives:

CompoundStructureActivityReference
This compoundStructureAnti-inflammatory, anticancer
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesStructureAnticancer
6-chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-aminesStructureAnticancer

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
IR1611 cm1^{-1} (C=N), 1333 cm1^{-1} (C-N)
1H^1 \text{H} NMR4.11 ppm (NH), 6.4–8.33 ppm (Ar-H)
MSm/z 482.90 (M+^+)

Q. Table 2. Biological Activity of Analogous Compounds

DerivativeActivity (IC50_{50}, μM)TargetReference
4a ()1.2 (Melanoma)Tubulin polymerization
8c ()8.5 (Antimicrobial)DHFR enzyme

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